molecular formula C14H21Cl2NO B1456201 3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride CAS No. 1146960-57-7

3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride

Cat. No. B1456201
M. Wt: 290.2 g/mol
InChI Key: IBIMNYWKMRWTJI-UHFFFAOYSA-N
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Description

“3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a tert-butyl group and a chlorophenoxy group.


Molecular Structure Analysis

The molecular structure of “3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a tert-butyl group, and a chlorophenoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Asymmetric Synthesis and Molecular Docking

One prominent application of similar pyrrolidine derivatives is found in asymmetric synthesis. For instance, enantiomerically pure pyrrolidine derivatives with potential antithrombin activity were synthesized, showing high enantiomeric excess (ee) and potential as thrombin inhibitors based on molecular docking studies (Ayan et al., 2013).

Synthesis of Pyrrolidine Derivatives

In another research avenue, pyrrolidine nitroxides known for their resistance to bioreduction were prepared from 2-tert-butyl-1-pyrroline-1-oxides. These nitroxides demonstrated excellent stability to reduction, suggesting their potential utility in various scientific applications due to their robustness (Taratayko et al., 2022).

Chemical Synthesis and Crystallography

Further research has focused on the synthesis and characterization of specific pyrrolidine derivatives. For example, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized and characterized, including X-ray diffraction studies, providing insights into the structural conformation of such compounds (Naveen et al., 2007).

Antioxidant and Redox Studies

Pyrrolidine derivatives containing a sterically hindered phenol fragment have been studied for their redox properties. These studies revealed that such derivatives are irreversibly oxidized, forming a phenoxy radical, indicating their potential application as antioxidant agents (Osipova et al., 2011).

Future Directions

Pyrrolidine derivatives are of great interest in drug discovery due to their wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of “3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride” and other pyrrolidine derivatives.

properties

IUPAC Name

3-(2-tert-butyl-4-chlorophenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO.ClH/c1-14(2,3)12-8-10(15)4-5-13(12)17-11-6-7-16-9-11;/h4-5,8,11,16H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIMNYWKMRWTJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(tert-Butyl)-4-chlorophenoxy]pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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